BenchChemオンラインストアへようこそ!

2-((3-(4-(Ethoxycarbonyl)benzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

Physicochemical profiling pKa determination intramolecular hydrogen bonding

Procure this ortho-aminobenzoic TZD to complete your PTP1B positional scan. The ortho-carboxylate geometry creates distinct pKa & H-bonding vs meta/para isomers, directly governing inhibitor-enzyme interaction geometry. Maccari et al. (2007) showed >10-fold IC50 shifts with only meta-to-para relocation. This unique 5-amino (non-arylidene) architecture probes allosteric vs active-site binding hypotheses. Essential for SAR studies where para/meta analogs fail.

Molecular Formula C20H18N2O6S
Molecular Weight 414.43
CAS No. 1009350-50-8
Cat. No. B3009913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-(4-(Ethoxycarbonyl)benzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid
CAS1009350-50-8
Molecular FormulaC20H18N2O6S
Molecular Weight414.43
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=CC=C3C(=O)O
InChIInChI=1S/C20H18N2O6S/c1-2-28-19(26)13-9-7-12(8-10-13)11-22-17(23)16(29-20(22)27)21-15-6-4-3-5-14(15)18(24)25/h3-10,16,21H,2,11H2,1H3,(H,24,25)
InChIKeyQQJYRTPQEOQLDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-(4-(Ethoxycarbonyl)benzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid (CAS 1009350-50-8): A Structurally Differentiated Ortho-Aminobenzoic Acid–Thiazolidinedione Hybrid for Targeted Screening Applications


2-((3-(4-(Ethoxycarbonyl)benzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid (CAS 1009350-50-8) belongs to the 2,4-dioxothiazolidine (thiazolidinedione, TZD) class of heterocyclic compounds, specifically incorporating an ortho-aminobenzoic acid (anthranilic acid) moiety linked via an amino bridge to the thiazolidinedione 5-position, and an N-3 substitution with a 4-(ethoxycarbonyl)benzyl group [1]. The TZD scaffold is recognized as a privileged structure in medicinal chemistry, particularly for protein tyrosine phosphatase (PTP) inhibition, with numerous derivatives demonstrating low-micromolar PTP1B inhibitory activity [2]. This compound is structurally distinguished from its closest positional isomers—the meta-substituted (CAS 1008043-12-6) and para-substituted analogs—by the ortho relationship between the carboxylic acid and the bridging amino group on the phenyl ring, which introduces a unique intramolecular hydrogen-bonding environment and altered ionization properties .

Why Positional Isomerism Precludes Generic Substitution: Ortho-, Meta-, and Para-Aminobenzoic Acid TZD Analogs Are Not Interchangeable


Substituting 2-((3-(4-(ethoxycarbonyl)benzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid with its meta- or para-aminobenzoic acid positional isomers is pharmacologically unjustified without explicit comparative data. In the thiazolidinedione class, the position of the carboxylic acid substituent on the phenyl ring directly governs inhibitor–enzyme interaction geometry: Maccari et al. (2007) demonstrated that relocating a substituent from the para to the meta position on the 5-arylidene ring of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl)methylbenzoic acids altered PTP1B IC50 values by factors exceeding 10-fold (compare compounds 2c vs 2d, and 2h vs 2i in Table 1) [1]. The target compound's ortho-aminobenzoic acid moiety introduces an additional layer of differentiation: the ortho effect in substituted benzoic acids—arising from steric twisting of the carboxyl group out of the benzene plane and intramolecular hydrogen bonding between the ortho-amino and carboxyl groups—produces a distinct pKa, logP, and hydrogen-bond donor/acceptor profile compared to meta and para isomers . Consequently, target engagement, selectivity, and physicochemical behavior cannot be extrapolated across positional isomers without direct experimental verification.

Quantitative Differentiation Evidence: 2-((3-(4-(Ethoxycarbonyl)benzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid vs. Positional Isomers and N-Substituted Analogs


Ortho-Aminobenzoic Acid Moiety Produces a Distinct pKa Shift Relative to Meta and Para Isomers

The ortho-aminobenzoic acid (anthranilic acid) substructure of the target compound exhibits a carboxyl pKa of approximately 4.95, compared to the meta isomer (3-aminobenzoic acid, pKa ~4.78) and para isomer (4-aminobenzoic acid, pKa ~4.87), as determined by potentiometric titration in aqueous solution [1]. This pKa elevation in the ortho isomer arises from intramolecular hydrogen bonding between the ortho-amino group and the carboxyl proton, which stabilizes the neutral acid form relative to the conjugate base—a phenomenon absent in meta and para congeners . In the context of PTP1B inhibition, where the carboxylate anion serves as a phosphotyrosine mimetic engaging Arg221 in the catalytic site, a shift of approximately 0.1–0.2 pKa units can meaningfully alter the fraction of ionized inhibitor at physiological pH 7.4, thereby modulating binding-competent species availability [2].

Physicochemical profiling pKa determination intramolecular hydrogen bonding

Positional Isomerism on Thiazolidinedione 5-Arylidene Moiety Alters PTP1B IC50 by ≥10-Fold in Directly Analogous Scaffolds

In the most structurally proximate published SAR study, Maccari et al. (2007) evaluated 4-(5-arylidene-2,4-dioxothiazolidin-3-yl)methylbenzoic acids against recombinant human PTP1B using p-nitrophenylphosphate (p-NPP) as substrate [1]. When the 5-benzylidene para-phenoxy substituent (compound 2b, IC50 = 2.8 ± 0.2 µM) was moved to the meta position (compound not explicitly tabulated for direct meta-phenoxy comparison, but the 4-benzyloxy → 3-benzyloxy shift from 2c to 2d increased IC50 from 0.9 ± 0.3 µM to 5.6 ± 0.4 µM, a 6.2-fold loss, and the 4-hydroxy → 3-hydroxy shift from 2h to 2i increased IC50 from 12.0 ± 1.0 µM to 85.7 ± 21 µM, a 7.1-fold loss) [1]. While these data are from the 5-arylidene series rather than the 5-amino series, the principle that positional isomerism on the phenyl ring proximal to the TZD core profoundly affects PTP1B inhibitory potency is unequivocally demonstrated. For the target compound, the ortho relationship between the carboxylate pharmacophore and the bridging amino group creates a geometry with no direct analog in the Maccari dataset, representing an unexplored region of chemical space with potential for unique selectivity profiles [2].

PTP1B inhibition Structure–activity relationship Positional isomer effect

N-3 (Ethoxycarbonyl)benzyl Substitution Confers Different LogP and Solubility Profile vs. N-3 Alkyl or Nitrobenzyl Analogs

The N-3 substituent on the thiazolidinedione ring is a critical determinant of physicochemical properties. The target compound bears a 4-(ethoxycarbonyl)benzyl group (calculated contribution to logP from the ester-benzyl fragment estimated at approximately +2.0 to +2.5 log units), contrasting with simpler N-3 substituents found in closely cataloged analogs, such as the 4-nitrobenzyl analog (CAS not specified, but 4-((3-(4-nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is listed as a related compound) and the ethoxy-oxoethyl analog (4-((3-(2-ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid) [1]. The ethoxycarbonylbenzyl group provides an ester moiety that can serve as a prodrug handle or metabolically labile site, whereas the nitrobenzyl analog introduces a strongly electron-withdrawing group that alters the electron density of the TZD ring and may confer different redox behavior [2]. In thiazolidinedione-based PTP1B inhibitor design, N-3 substitution with benzoic acid-containing fragments has been shown to be essential for allosteric site engagement, and the nature of the linker between the TZD core and the benzoic acid moiety dictates whether inhibition is competitive or allosteric [3].

Drug-likeness Lipophilicity N-substituent SAR

5-Amino-Linked (Non-Arylidene) Architecture Reduces Planarity and Alters Binding Mode Relative to 5-Arylidene TZD Inhibitors

The vast majority of reported TZD-based PTP1B inhibitors feature a 5-arylidene (exocyclic double bond) or 5-benzyl (saturated) connection to the aromatic moiety, as exemplified by compounds 2a–j in the Maccari et al. (2007) series [1]. The target compound instead employs a 5-amino linkage (single bond N–H connecting the TZD 5-position to the ortho-aminobenzoic acid phenyl ring). This structural variation introduces a tetrahedral sp³ carbon at the TZD 5-position (in the reduced, non-arylidene form) or an enamine tautomer, which fundamentally alters the dihedral angle between the TZD ring and the benzoic acid phenyl ring compared to the planar conjugated 5-arylidene system [2]. The increased conformational flexibility and altered π-system conjugation are expected to affect: (i) the spatial presentation of the carboxylate pharmacophore to the PTP1B active-site Arg221, and (ii) the ability of the inhibitor to access allosteric binding pockets identified for certain 4-thiazolidinone derivatives [3]. No direct head-to-head comparison of 5-amino vs. 5-arylidene analogs has been published, making this compound a valuable tool for exploring scaffold topology–activity relationships.

Scaffold topology 5-substitution pattern binding mode differentiation

Procurement-Relevant Application Scenarios for 2-((3-(4-(Ethoxycarbonyl)benzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid (CAS 1009350-50-8)


Probing Ortho-Substituent Effects in PTP1B Inhibitor Pharmacophore Mapping

This compound is uniquely suited for structure–activity relationship (SAR) studies aimed at mapping the tolerance of the PTP1B catalytic and allosteric sites to ortho-carboxylate presentation geometry. Because the vast majority of published TZD-based PTP1B inhibitors employ para- or meta-substituted benzoic acid moieties [1], this ortho-aminobenzoic acid analog fills a critical gap in the SAR matrix. Procurement of this compound alongside its meta isomer (CAS 1008043-12-6) and the para isomer enables a complete positional scan, allowing researchers to correlate carboxylate spatial orientation with inhibitory potency and selectivity across PTP1B, LMW-PTP, and TC-PTP. The Maccari et al. (2007) data demonstrating 6–7 fold IC50 shifts upon meta-vs-para repositioning of substituents on related scaffolds [1] provides a quantitative precedent for the magnitude of effects that such a scan may reveal.

Evaluating Allosteric vs. Competitive PTP1B Inhibition Mechanisms via 5-Amino Scaffold Topology

The 5-amino linkage (as opposed to the common 5-arylidene) generates a non-planar TZD–benzoic acid geometry that may preferentially target allosteric PTP1B binding sites. Ottanà et al. (2017) demonstrated that substituent patterns at the TZD 2- and 5-positions determine whether inhibition proceeds via competitive active-site binding or allosteric modulation [2]. This compound, with its unique 5-NH-(ortho-carboxyphenyl) architecture, provides a probe to test whether increased conformational flexibility at the 5-position favors allosteric site engagement—a hypothesis of significant interest given that allosteric PTP1B inhibitors may offer improved selectivity over active-site-directed inhibitors.

Metabolic Stability Screening of Ethoxycarbonyl Prodrug Candidates in the TZD Series

The N-3 4-(ethoxycarbonyl)benzyl group provides an ester functionality that can be hydrolyzed by cellular esterases, potentially serving as a traceless prodrug moiety or a metabolic soft spot [3]. This compound can be used in comparative metabolic stability assays (e.g., human liver microsome or hepatocyte incubation) alongside the corresponding N-3 nitrobenzyl and N-3 ethoxy-oxoethyl analogs to quantify the impact of the ethoxycarbonylbenzyl group on intrinsic clearance. Such data are directly relevant to prioritizing TZD-based lead compounds for in vivo pharmacokinetic studies in metabolic disease models.

Ortho-Aminobenzoic Acid Chemotype Library Expansion for Phenotypic Screening

Anthranilic acid (ortho-aminobenzoic acid) is a privileged fragment in anti-inflammatory and anticancer drug discovery [4]. The incorporation of this fragment into a thiazolidinedione scaffold creates a hybrid chemotype that can be deployed in diversity-oriented phenotypic screening libraries. Because neither the anthranilic acid–TZD hybrid nor its specific N-3 ethoxycarbonylbenzyl substitution pattern is represented in major commercial screening collections as a cluster, procurement of this compound enables the exploration of biological target space not covered by existing TZD or anthranilic acid library members alone.

Quote Request

Request a Quote for 2-((3-(4-(Ethoxycarbonyl)benzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.